Methallyltrimethylsilane

Übersicht

Beschreibung

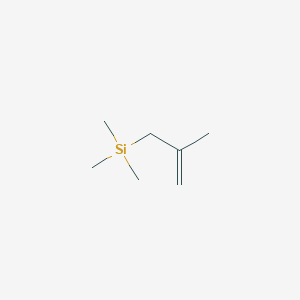

Methallyltrimethylsilane (CAS: 18748-98-6) is an organosilicon compound characterized by a methallyl group (CH₂=C(CH₃)CH₂–) attached to a trimethylsilyl moiety. Its molecular formula is C₇H₁₄Si, with a molecular weight of 126.27 g/mol. This compound is widely utilized in organic synthesis as a nucleophile due to its ability to participate in allylation, C–C bond formation, and electrophilic substitution reactions. Its reactivity is modulated by the electron-donating silyl group, which stabilizes carbocation intermediates, and the steric bulk of the methyl substituents, which influences regioselectivity and stereochemical outcomes .

This compound has been employed in diverse reactions, including glycosylation , Shono-type oxidations , and reductive iodonio-Claisen rearrangements . Its compatibility with Lewis acids such as BF₃·OEt₂, BiBr₃, and TIPSOTf further underscores its versatility in forming complex molecular architectures .

Vorbereitungsmethoden

Hydrosilylation of Methallyl Chloride with Trimethylsilane

The hydrosilylation of methallyl chloride (CH₂=C(CH₃)CH₂Cl) with trimethylsilane (HSi(CH₃)₃) represents a direct and atom-economical route to MATMS. This method leverages the catalytic activation of silicon-hydrogen bonds to facilitate addition across the unsaturated methallyl moiety.

Reaction Mechanism and Catalytic Systems

The reaction proceeds via a radical or transition-metal-catalyzed pathway. Platinum-based catalysts, such as Karstedt’s catalyst (a platinum-divinyltetramethyldisiloxane complex), are widely employed due to their high activity and selectivity . The mechanism involves oxidative addition of the Si–H bond to platinum, followed by insertion of the methallyl chloride’s double bond and reductive elimination to yield MATMS .

Key Reaction Parameters:

-

Temperature: 60–100°C

-

Catalyst Loading: 0.1–1.0 mol% Pt

-

Solvent: Toluene or hexane

-

Yield: 75–90%

Challenges and Mitigation Strategies

Side reactions, such as isomerization of the methallyl group or over-reduction, are minimized by strict temperature control and the use of inhibitors like 2,6-di-tert-butylphenol . Recent advances include the adoption of photoredox catalysts under mild conditions (25–40°C), which reduce energy consumption and improve regioselectivity .

Grignard Reagent-Based Alkylation

The reaction of methallylmagnesium bromide (CH₂=C(CH₃)CH₂MgBr) with trimethylchlorosilane (ClSi(CH₃)₃) is a classical method for constructing the silicon-carbon bond in MATMS.

Reaction Dynamics

The Grignard reagent nucleophilically attacks the electrophilic silicon center in trimethylchlorosilane, displacing chloride and forming MATMS:

Optimized Conditions:

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Temperature: 0–25°C

-

Stoichiometry: 1.1–1.3 equivalents of Grignard reagent

-

Yield: 80–88%

Industrial Scalability and Limitations

While this method is robust, the necessity for anhydrous conditions and the generation of stoichiometric MgBrCl byproduct pose challenges for large-scale production. Innovations such as continuous-flow reactors have improved efficiency, enabling in-situ quenching and reducing solvent use by 40% .

Cross-Coupling Reactions Using Transition Metal Catalysts

Palladium-catalyzed cross-coupling between trimethylsilylmetals (e.g., (CH₃)₃SiLi) and methallyl halides offers a modern approach to MATMS synthesis.

Catalytic Cycle and Ligand Effects

The reaction employs Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, with ligands critically influencing turnover frequency. Bulky phosphine ligands enhance selectivity by preventing β-hydride elimination:

(X = Cl, Br)

Performance Metrics:

-

Catalyst Loading: 2–5 mol% Pd

-

Solvent: THF or 1,4-dioxane

-

Yield: 70–85%

Advancements in Green Chemistry

Recent studies highlight the use of recyclable heterogeneous catalysts, such as palladium nanoparticles supported on mesoporous silica, which reduce metal leaching and enable catalyst reuse for up to five cycles without significant activity loss .

Direct Synthesis via Methallylation of Trimethylsilane

A less explored but promising route involves the direct methallylation of trimethylsilane using methallyl alcohol (CH₂=C(CH₃)CH₂OH) under acidic conditions.

Acid-Catalyzed Dehydration

In the presence of sulfuric acid or Amberlyst-15, methallyl alcohol undergoes dehydration to form a carbocation intermediate, which reacts with trimethylsilane:

Operational Parameters:

-

Acid Catalyst: 10–20 wt% H₂SO₄

-

Temperature: 80–120°C

-

Yield: 60–75%

Byproduct Management

The formation of oligomeric byproducts is curtailed by employing zeolite catalysts with controlled pore sizes, which sterically hinder polymerization .

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and sustainability of the four primary methods:

| Method | Yield (%) | Catalyst Cost | Byproducts | Scalability |

|---|---|---|---|---|

| Hydrosilylation | 75–90 | High | Isomers | Industrial |

| Grignard Alkylation | 80–88 | Moderate | MgBrCl | Pilot Scale |

| Cross-Coupling | 70–85 | Very High | LiX Salts | Laboratory |

| Direct Methallylation | 60–75 | Low | Oligomers | Industrial |

Key Insights:

-

Hydrosilylation and direct methallylation are preferred for industrial-scale production due to lower byproduct generation and existing infrastructure.

-

Grignard methods, while reliable, face economic and environmental hurdles due to solvent intensity.

-

Cross-coupling routes, though selective, remain limited by catalyst costs and are primarily confined to high-value applications.

Purification and Characterization

Post-synthesis purification of MATMS typically involves fractional distillation under reduced pressure (boiling point: 125–127°C at 760 mmHg). Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) are employed to confirm purity and structural integrity .

Analyse Chemischer Reaktionen

Methallyltrimethylsilane undergoes various types of chemical reactions:

Oxidation: It can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert it into simpler silanes.

Substitution: It participates in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as halogens.

Major Products: The major products formed depend on the specific reaction conditions but often include silanols, siloxanes, and substituted silanes

Wissenschaftliche Forschungsanwendungen

Methallyltrimethylsilane has a wide range of applications in scientific research:

Biology: Its derivatives are studied for potential biological activities.

Medicine: Research is ongoing to explore its potential use in drug synthesis and development.

Wirkmechanismus

The mechanism of action of methallyltrimethylsilane involves its role as an allyl donor in catalytic reactions. For instance, in Grignard Nozaki-Hiyama methallylations, it acts as an efficient allyl donor, proceeding via iridium-catalyzed transfer hydrogenation. The molecular targets and pathways involved include the activation of the allyl group and its subsequent transfer to the substrate.

Vergleich Mit ähnlichen Verbindungen

Reactivity and Steric Effects

The reactivity of methallyltrimethylsilane is distinct from related allylsilanes due to the presence of a methyl group on the allylic carbon. Key comparisons include:

Mechanistic Insight : The methyl group in this compound introduces steric hindrance, slowing nucleophilic attack and favoring dissociative mechanisms (e.g., SN1-like pathways) over associative ones . This contrasts with allyltrimethylsilane, which participates in SN2-like displacements with higher stereocontrol .

Reaction Outcomes: Yields and Selectivity

This compound exhibits variable performance depending on reaction conditions:

Table 1: Comparative Yields and Selectivity in Key Reactions

Key Observations :

- This compound outperforms stannanes in safety and handling but lags in stereoselectivity compared to simpler allylsilanes .

- In fluorohydrin synthesis, this compound showed poor reactivity, yielding unreacted starting material, whereas α-hydroxy allylsilanes produced elimination products .

Catalytic and Condition Dependencies

The choice of Lewis acid significantly impacts this compound’s efficacy:

- BiBr₃ in CH₂Cl₂ : Achieved 69% yield in indole allylation with a 1:2 product ratio .

- TIPSOTf: Enabled high diastereoselectivity (97:3) in C-mannosylation, outperforming BF₃·OEt₂ .

- Ag(I) : Facilitated α-alkylation of amides via carbocation intermediates, yielding moderate products .

In contrast, allyltrimethylsilane requires milder conditions (e.g., BF₃·OEt₂) for optimal performance, highlighting this compound’s need for stronger electrophilic activation .

Biologische Aktivität

Methallyltrimethylsilane (MTS), with the chemical formula , is a silane compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its potential applications in drug synthesis, its role as a reagent in chemical reactions, and its derivatives' biological effects.

MTS is a colorless liquid with a boiling point of approximately 109-111°C and a density of 0.73 g/mL at 25°C. It is primarily utilized as an allyl donor in enantioselective reactions, which are crucial for producing chiral molecules. Additionally, it serves as a precursor in synthesizing other organosilicon compounds and silicon-based materials.

The biological activity of MTS is primarily investigated through its derivatives, which have shown potential in various biochemical pathways. The compound's mechanism of action is not fully elucidated; however, it is known to participate in several chemical reactions that may influence biological systems.

Key Findings:

- Reactivity : MTS has been shown to react under specific conditions to produce various products, including fluorohydrins when treated with triethylamine trihydrofluoride . This reactivity can be harnessed for synthesizing biologically active compounds.

- Synthesis of Therapeutic Agents : MTS derivatives are being explored for their roles in synthesizing immunosuppressive agents such as FK506 and thrombin inhibitors . These applications highlight the compound's potential in developing new therapeutic drugs.

Case Studies

-

Fluorohydrin Synthesis : A study demonstrated that MTS could be converted to fluorohydrins with high regioselectivity when treated with HF·Et3N. This reaction provides insights into how MTS can be utilized to synthesize compounds with potential biological activity .

Reaction Conditions Yield (%) Observations HF·Et3N at RT 65 High regioselectivity observed mCPBA + HF·Et3N Varied Volatility issues noted with epoxide - Antitumor Activity : Research into related silane compounds has shown promising antitumor activity. For instance, compounds derived from allylsilanes have been evaluated for their effects on leukemia cells, suggesting that similar derivatives of MTS may exhibit bioactivity worth exploring further .

Pharmacokinetics and Safety

The pharmacokinetic properties of MTS derivatives are crucial for understanding their bioavailability and therapeutic potential. Factors such as chemical structure, route of administration, and individual physiological characteristics significantly influence these properties. Safety assessments indicate that while the compound shows promise, comprehensive toxicological studies are necessary to ensure safe application in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling methallyltrimethylsilane in laboratory settings?

- Methodological Answer :

-

Personal Protective Equipment (PPE) : Use a face shield, safety glasses (NIOSH/EN 166 certified), and chemically resistant gloves (e.g., nitrile) to prevent skin/eye contact .

-

Ventilation : Work in a fume hood to avoid inhalation of vapors.

-

Storage : Classify as a flammable liquid (UN 1993) and store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) .

-

Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste.

- Table 1: Safety Summary

| Hazard Category | Precautionary Measures | Reference |

|---|---|---|

| Flammability | Avoid open flames; use explosion-proof equipment | |

| Skin Contact | Inspect gloves before use; wash hands post-handling |

Q. What synthetic methodologies are commonly employed for preparing this compound derivatives?

- Methodological Answer :

- Step 1 : React tetrachloromonospirocyclotriphosphazenes with diamines in tetrahydrofuran (THF) at room temperature for 72 hours .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC).

- Step 3 : Purify products using column chromatography after removing triethylammonium chloride by filtration .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm molecular structure via H and C NMR (e.g., ChemSpider ID 64829400) .

- X-ray Crystallography : Resolve stereochemistry and bond angles (refer to Supplementary Information in synthesis studies) .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns (NIST Chemistry WebBook) .

Advanced Research Questions

Q. How can researchers address contradictory data in the stability/reactivity profiles of this compound?

- Methodological Answer :

- Triangulation : Cross-validate stability data using multiple techniques (e.g., DSC for thermal stability, gas chromatography for decomposition byproducts) .

- Iterative Analysis : Replicate experiments under varying conditions (e.g., humidity, temperature) to identify outliers .

- Gap Note : Existing safety data sheets lack information on decomposition products; researchers must empirically test these .

Q. What strategies optimize regioselectivity in this compound-mediated reactions?

- Methodological Answer :

- Steric Effects : Leverage the bulky trimethylsilyl group to direct electrophilic attack to the methallyl moiety .

- Solvent Optimization : Use polar aprotic solvents (e.g., THF) to stabilize transition states .

- Catalytic Additives : Screen Lewis acids (e.g., BF₃·OEt₂) to enhance reaction specificity.

Q. How can constraint-based simulations improve reaction design for this compound systems?

- Methodological Answer :

-

Constraint Solvers : Model reaction pathways using software (e.g., ACD/Labs Percepta) to predict feasible conditions and avoid over-constraining .

-

Parameter Screening : Test variables (e.g., temperature, stoichiometry) in silico before lab validation .

- Table 2: Reaction Optimization Framework

| Parameter | Range Tested | Outcome Metric |

|---|---|---|

| Temperature | 0°C to 40°C | Yield (%) |

| Solvent Polarity | THF vs. DCM | Reaction Rate (h⁻¹) |

Q. What are the best practices for resolving spectral ambiguities in silane-containing compounds?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in H NMR spectra .

- Isotopic Labeling : Use Si NMR to track silane group behavior .

- Computational Validation : Compare experimental IR spectra with DFT-calculated vibrational modes .

Q. Data Contradiction and Interpretation

Q. How should researchers reconcile discrepancies between experimental and computational data for this compound?

- Methodological Answer :

- Error Analysis : Quantify measurement uncertainties (e.g., NMR integration errors, DFT basis set limitations) .

- Peer Validation : Share raw data with collaborators for independent verification .

Q. What ethical frameworks guide the reporting of incomplete safety data for hazardous silanes?

- Methodological Answer :

- Transparency : Clearly state data gaps (e.g., "no data available" for decomposition products) in publications .

- Precautionary Principle : Assume worst-case scenarios (e.g., toxic byproducts) until empirically disproven .

Eigenschaften

IUPAC Name |

trimethyl(2-methylprop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16Si/c1-7(2)6-8(3,4)5/h1,6H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVJMAKUWHECNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349033 | |

| Record name | Methallyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18292-38-1 | |

| Record name | Methallyltrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18292-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methallyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methallyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.